[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride
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Overview
Description
“(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with a methyl group and a methylamine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride” include a molecular weight of 175.66 g/mol, two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .
Scientific Research Applications
Chemistry and Applications of Pyrazole Derivatives
Synthesis and Heterocyclic Compounds : Pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, are valuable as building blocks for the synthesis of a wide range of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds have shown significant potential in the development of dyes and various classes of heterocycles due to their unique reactivity under mild reaction conditions (Gomaa & Ali, 2020).
Antifungal Applications : Research on small molecules against the Fusarium oxysporum pathogen, responsible for Bayoud disease affecting date palms, identified compounds with pyrazole structures demonstrating significant antifungal activity. These studies highlight the structure-activity relationship and the pharmacophore sites contributing to their biological activity (Kaddouri et al., 2022).
Biopolymer Modification : Xylan derivatives, including those involving pyrazole structures, have been synthesized for potential drug delivery applications. The chemical modification of xylan into ethers and esters, with specific attention to functional groups and substitution patterns, illustrates the versatility of pyrazole derivatives in creating biopolymers with desired properties (Petzold-Welcke et al., 2014).
Pharmacological Importance of Pyrazoles : Pyrazoles are recognized for their wide range of biological activities, including anticancer, analgesic, and anti-inflammatory effects. The synthesis and modification of pyrazole derivatives continue to be an area of interest for developing new therapeutic agents, underscoring their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Future Directions
The future directions for research on “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride” and related compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and biological activities. Given the diverse pharmacological activities of pyrazole derivatives, these compounds may have potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Compounds with a pyrazole core have been known to interact with a wide range of biological targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities .
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-7(4-8-2)5-9-10(6)3;/h5,8H,4H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDKCXSTGOEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1798736-34-1 |
Source
|
Record name | [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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